Proadifen hydrochloride
Overview
Description
Proadifen hydrochloride, also known as SKF-525A, is a non-selective inhibitor of cytochrome P450 enzymes . It prevents some types of drug metabolism . It is also an inhibitor of neuronal nitric oxide synthase (NOS), CYP-dependent (cytochrome P450-dependent) arachidonate metabolism, transmembrane calcium influx, and platelet thromboxane synthesis . Further documented effects include the blockade of ATP-sensitive inward rectifier potassium channel 8 (KIR6.1), and stimulation of endothelial cell prostacyclin production .
Molecular Structure Analysis
The molecular formula of Proadifen hydrochloride is C23H31NO2 · HCl . The molecular weight is 389.96 g/mol . The IUPAC name is 2-(diethylamino)ethyl 2,2-diphenylpentanoate;hydrochloride .Physical And Chemical Properties Analysis
Proadifen hydrochloride has a molecular weight of 390.0 g/mol . The molecular formula is C23H32ClNO2 .Scientific Research Applications
Proadifen Hydrochloride: A Comprehensive Analysis of Scientific Research Applications
Internal Standard in Analytical Chemistry: Proadifen hydrochloride is used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the determination of analgesic agents in human urine samples, ensuring accurate and reliable results in analytical chemistry .
Inhibition of Cytochrome P450 Enzymes: It serves as a non-selective inhibitor of cytochrome P450 enzymes, which are essential for drug metabolism. This inhibition is crucial for studying drug interactions and the effects of various substances on the body’s ability to process medications .
Cardiovascular Research: Proadifen hydrochloride has been identified as a potential agent in the treatment and prevention of cardiovascular diseases, with studies exploring its effects on prostacyclin release and smooth muscle behavior .
Neuropharmacology: As an inhibitor of neuronal nitric oxide synthase (NOS), Proadifen hydrochloride is significant in neuropharmacological research, particularly in studies related to neurotransmission and neurodegenerative diseases .
Arachidonic Acid Metabolism: The compound plays a role in inhibiting CYP-dependent arachidonate metabolism, which is important for understanding inflammatory responses and the development of anti-inflammatory drugs .
Calcium Influx Regulation: Proadifen hydrochloride is involved in research concerning transmembrane calcium influx, which has implications for muscle contraction, neurotransmitter release, and cell signaling .
Platelet Function Studies: It is used to study platelet thromboxane synthesis, providing insights into blood clotting mechanisms and the development of antithrombotic therapies .
Mechanism of Action
Target of Action
Proadifen hydrochloride, also known as SKF-525A, is a non-selective inhibitor of cytochrome P450 enzymes . These enzymes play a crucial role in drug metabolism. It also inhibits neuronal nitric oxide synthase (NOS) , which is involved in the production of nitric oxide, a key cellular signaling molecule. Furthermore, it has been shown to inhibit nicotinic acetylcholine receptor (NAChR) and muscarinic acetylcholine receptor (MAChR) in rats .
Mode of Action
Proadifen hydrochloride interacts with its targets by preventing some types of drug metabolism, specifically those involving cytochrome P450 enzymes . It also blocks the action of neuronal nitric oxide synthase (NOS), thereby reducing the production of nitric oxide . In addition, it inhibits the action of NAChR and MAChR, which are key receptors in the nervous system .
Biochemical Pathways
Proadifen hydrochloride affects several biochemical pathways. It inhibits CYP-dependent arachidonate metabolism , which is involved in the production of eicosanoids, a group of signaling molecules . It also blocks transmembrane calcium influx , affecting calcium-dependent cellular processes . Moreover, it inhibits platelet thromboxane synthesis , which plays a role in blood clotting .
Pharmacokinetics
Given its role as a non-selective inhibitor of cytochrome p450 enzymes, it is likely to have significant interactions with drugs metabolized by these enzymes .
Result of Action
Proadifen hydrochloride has several molecular and cellular effects. It exerts apoptotic/anti-proliferative effects in certain forms of cancer, such as HT-29 colon adenocarcinoma . This is believed to be caused by mediation of glycogen synthase kinase 3 β (GSK-3β) . Administration of proadifen has been demonstrated to produce time- and dose-dependent phosphatidylserine externalization, caspase-3 activation, and PARP cleavage .
Future Directions
properties
IUPAC Name |
2-(diethylamino)ethyl 2,2-diphenylpentanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO2.ClH/c1-4-17-23(20-13-9-7-10-14-20,21-15-11-8-12-16-21)22(25)26-19-18-24(5-2)6-3;/h7-16H,4-6,17-19H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIKZROVIDCMJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(CC)CC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
302-33-0 (Parent) | |
Record name | Proadifen hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045792 | |
Record name | Proadifen hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
47.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500384 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
62-68-0 | |
Record name | Proadifen hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Proadifen hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Proadifen hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758181 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Proadifen hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170997 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Proadifen hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39690 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Proadifen hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 62-68-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROADIFEN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30624AA6X2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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